Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C11H13FN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate typically involves the reaction of 6-fluoro-4-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(6-fluoro-4-carboxypyridin-2-YL)ethylcarbamate.
Reduction: 2-(6-fluoro-4-hydroxymethylpyridin-2-YL)ethylcarbamate.
Substitution: 2-(6-substituted-4-formylpyridin-2-YL)ethylcarbamate.
Scientific Research Applications
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate: Similar in structure but with a pyrrolidine substituent instead of a formyl group.
Tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate: Similar in structure but with a different position of the formyl group.
Uniqueness
Tert-butyl 2-(6-fluoro-4-formylpyridin-2-YL)ethylcarbamate is unique due to the specific positioning of the formyl and fluoro groups on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C13H17FN2O3 |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-fluoro-4-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(8-17)7-11(14)16-10/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI Key |
VUKHODCEIPLOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)F |
Origin of Product |
United States |
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